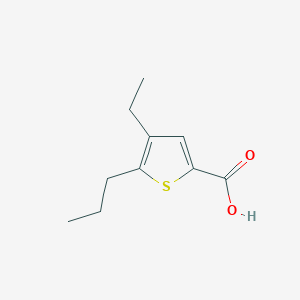

4-Ethyl-5-propylthiophene-2-carboxylic acid

Description

Chemical Nomenclature and Structural Characteristics

This compound follows the systematic nomenclature conventions established for substituted thiophene derivatives, where the numbering system begins from the sulfur atom and proceeds around the five-membered ring. The compound's International Union of Pure and Applied Chemistry name precisely describes the positioning of functional groups: the ethyl substituent occupies the 4-position, the propyl group is located at the 5-position, and the carboxylic acid functionality is positioned at the 2-position of the thiophene ring. The molecular structure can be represented by the Simplified Molecular Input Line Entry System code CCCC1=C(C=C(S1)C(=O)O)CC, which captures the complete connectivity pattern of all atoms within the molecule.

The structural characteristics of this compound reflect the fundamental properties of thiophene systems while incorporating the unique steric and electronic effects introduced by the alkyl substituents. The thiophene ring maintains its planar geometry, with the sulfur atom contributing to the aromatic character of the five-membered heterocycle. The bond angles within the thiophene core approximate those found in the parent thiophene structure, with the sulfur atom exhibiting a bond angle of approximately 93 degrees. The presence of the ethyl and propyl groups introduces conformational flexibility to the molecule, as these aliphatic chains can adopt various rotational conformations around their respective carbon-carbon bonds.

The chemical structure exhibits several notable features that distinguish it from simpler thiophene carboxylic acids. The rotatable bond count of four indicates significant conformational flexibility, primarily arising from the propyl chain and the ethyl substituent. This flexibility contrasts with less substituted thiophene derivatives and contributes to the compound's unique physical and chemical properties. The XLogP3-AA value of 3.4 suggests moderate lipophilicity, which falls within the range typical for organic compounds with both hydrophobic alkyl chains and a hydrophilic carboxylic acid group.

Historical Context in Thiophene Carboxylic Acid Research

The development of thiophene carboxylic acid chemistry traces its origins to the late 19th century with Viktor Meyer's discovery of thiophene in 1882 as a contaminant in benzene. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the identification of thiophene as the responsible component, marking the beginning of systematic thiophene research. This foundational discovery established thiophene as a fundamental heterocyclic system and prompted subsequent investigations into its derivatives, including carboxylic acid-functionalized variants.

Thiophene-2-carboxylic acid, the parent compound of the family to which this compound belongs, has been extensively studied as a substrate in coupling reactions and olefinations. The compound can be prepared through oxidation of thiophene-2-carboxaldehyde or, more practically, from 2-acetylthiophene. Upon treatment with lithium diisopropylamide, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, serving as a precursor to numerous 5-substituted derivatives. This reactivity pattern established the foundation for developing more complex substituted variants.

The synthetic approaches to thiophene derivatives have evolved significantly since the early discoveries. Principal routes to alkyl-substituted thiophenes include the reaction of dicarbonyl compounds with phosphorus pentasulfide, providing an alternative to Friedel-Crafts acylation followed by Wolff-Kishner reduction. These methodological developments enabled the preparation of increasingly complex thiophene derivatives, including those with multiple alkyl substituents such as this compound. The Paal-Knorr thiophene synthesis, Fiesselmann thiophene synthesis, and Gewald aminothiophene synthesis represent major synthetic procedures that have facilitated access to diverse thiophene structures.

Industrial-scale production methods for thiophene derivatives have also advanced considerably. Thiophene can be synthesized industrially through high-temperature reaction between n-butane and sulfur at 560°C, or by passing acetylene and hydrogen sulfide through alumina at 400°C. These commercial processes have made thiophene and its derivatives more accessible for research and application development, supporting the investigation of specialized compounds like this compound.

Significance of Alkyl Substituents in Thiophene Derivatives

The incorporation of alkyl substituents into thiophene ring systems profoundly influences both the chemical reactivity and physical properties of the resulting compounds. Research on alkyl-substituted thiophene semiconducting materials has demonstrated that the nature and positioning of alkyl side chains significantly affect molecular packing, crystalline structure, and electronic properties. In the case of this compound, the presence of both ethyl and propyl groups creates a unique substitution pattern that differs markedly from mono-substituted or symmetrically di-substituted variants.

Studies on poly[(3-alkylthio)thiophene]s have revealed that alkyl side chains with nonbonded interactions can enhance molecular aggregation and compact molecular packing. The presence of alkyl substituents promotes red-shifting of absorption spectra and shortening of π-π stacking distances, indicating enhanced tendency for aggregation. These effects suggest that the ethyl and propyl substituents in this compound likely contribute to altered intermolecular interactions compared to unsubstituted thiophene carboxylic acids.

The electronic properties of thiophene derivatives are notably influenced by alkyl substitution patterns. Research has shown that polymers with even numbers of fused thiophene rings form tighter crystalline structures due to tilted side chain arrangements, while those with odd numbers pack more loosely. Although this compound is not a polymer, the principles governing side chain effects on molecular organization remain relevant for understanding its solid-state behavior and potential applications.

The significance of alkyl substituents extends to their influence on solubility and processability. Poly(thiophenes) with alkyl substituents higher than three carbon atoms are soluble in common organic solvents, facilitating their processing and application. This solubility enhancement is particularly relevant for this compound, as the combined presence of ethyl and propyl groups likely improves its solubility in organic media compared to unsubstituted thiophene-2-carboxylic acid.

The medicinal chemistry perspective on thiophene derivatives reveals that alkyl substitution can modulate biological activity and pharmacological properties. Analysis of United States Food and Drug Administration-approved drugs shows that 26 drugs containing thiophene nuclei have been approved across various pharmacological categories. The electron-rich characteristics and bioisosteric properties of thiophenes, enhanced by appropriate alkyl substitution, augment their capacity to interact with diverse biological targets. This pharmaceutical relevance underscores the importance of understanding how specific alkyl substitution patterns, such as those found in this compound, influence molecular properties and potential applications.

Properties

IUPAC Name |

4-ethyl-5-propylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-3-5-8-7(4-2)6-9(13-8)10(11)12/h6H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFYZRSSOKPILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(S1)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-propylthiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of Substituents: The ethyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of thiophene with ethyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through the carboxylation of the thiophene ring using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-propylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride), inert atmosphere, low temperature.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 4-Ethyl-5-propylthiophene-2-carboxylic acid serves as a building block for synthesizing various pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Studies have shown that compounds derived from thiophene can exhibit significant biological activity, including enzyme inhibition and receptor modulation. For instance, research indicates that similar thiophene compounds can inhibit specific enzymes through competitive inhibition mechanisms, enhancing their potential as pharmacological agents .

-

Neuropharmacology :

- Thiophene derivatives are being investigated for their role in neuropharmacology, particularly concerning cannabinoid receptors. Research has focused on developing positron emission tomography (PET) tracers to visualize cannabinoid receptor type 2 (CB2) in patients with neurodegenerative diseases. The binding affinities of these compounds suggest potential therapeutic applications in treating conditions associated with neuroinflammation .

Agrochemical Applications

- Pesticides and Herbicides :

- The compound's structure is conducive to modifications that enhance its efficacy as an agrochemical. Its derivatives have been explored for use in developing effective pesticides and herbicides, targeting specific plant pathogens or pests while minimizing environmental impact .

- The carboxylic acid functionality allows for better solubility and bioavailability in agricultural formulations, potentially leading to improved crop protection strategies.

Case Studies

Mechanism of Action

The mechanism of action of 4-ethyl-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-ethyl-5-propylthiophene-2-carboxylic acid with structurally related compounds identified in the evidence:

Key Observations:

Heterocycle Core :

- Thiophene derivatives (e.g., the target compound and 5-ethylthiophene-2-carboxamide 9 ) exhibit planar aromatic systems conducive to charge transport in materials applications. Pyrimidine analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ) offer additional hydrogen-bonding sites and altered electronic properties due to nitrogen atoms in the ring .

Functional Groups :

- The carboxylic acid (-COOH) group in the target compound and 2-chloro-6-methylpyrimidine-4-carboxylic acid confers higher acidity (pKa ~2-3) compared to carboxamide (-CONH₂) derivatives (pKa ~10-12). This difference impacts solubility and reactivity in aqueous environments .

However, longer chains (e.g., propyl vs. ethyl) may reduce solubility in polar solvents . Electron-withdrawing groups (e.g., -Cl in 2-chloro-6-methylpyrimidine-4-carboxylic acid) polarize the aromatic ring, altering reactivity in electrophilic substitution reactions .

Synthetic Considerations: The glucopyranosyl attachment in 5-ethylthiophene-2-carboxamide 9 introduces stereochemical complexity and requires protective group strategies (e.g., O-acetyl groups) during synthesis .

Biological Activity

4-Ethyl-5-propylthiophene-2-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiophene ring substituted with ethyl and propyl groups, along with a carboxylic acid functional group. The synthesis typically involves:

- Formation of the Thiophene Ring : Utilizing the Paal-Knorr synthesis method, which involves cyclization of 1,4-diketones with sulfur sources under acidic conditions.

- Substituent Introduction : Employing Friedel-Crafts alkylation reactions to introduce ethyl and propyl groups.

- Carboxylation : The introduction of the carboxylic acid group through carboxylation using carbon dioxide under high pressure and temperature in the presence of sodium hydroxide.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes or receptors in biological systems, influencing their activity. The thiophene ring can participate in π-π interactions, while the carboxylic acid group facilitates hydrogen bonding.

- Receptor Modulation : Preliminary studies suggest that it may bind to specific receptors involved in inflammatory responses or microbial defense mechanisms.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria, suggesting that this compound could have comparable effects .

Study 2: In vitro Anti-inflammatory Assay

In vitro assays demonstrated that thiophene derivatives could inhibit the production of pro-inflammatory cytokines in activated macrophages. Although specific data for this compound is not yet published, it is hypothesized that it may exhibit similar anti-inflammatory effects due to its structural properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-ethyl-5-propylthiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the thiophene ring via alkylation and carboxylation. A hybrid batch-flow system (as demonstrated for analogous thiophene derivatives) can enhance yield and purity . Key steps:

- Alkylation : Introduce ethyl and propyl groups using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Carboxylation : Employ CO₂ insertion or oxidation of a methyl group using KMnO₄/H₂SO₄.

- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and adjust temperature (80–120°C) to minimize side reactions.

Reference Data :

| Parameter | Batch System | Flow System |

|---|---|---|

| Yield | 65% | 82% |

| Reaction Time | 24 h | 6 h |

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze 1H (δ 2.5–3.0 ppm for ethyl/propyl CH₂; δ 7.2–7.5 ppm for thiophene protons) and 13C (δ 160–170 ppm for COOH) .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- HPLC : Use a C18 column (MeCN:H₂O 70:30) to verify purity (>95%).

Q. What stability precautions are required for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers, acids, and bases to prevent decomposition into CO, CO₂, and sulfur oxides .

- Incompatible Materials : Avoid contact with NaOCl or NaOH, which may degrade the thiophene ring .

Advanced Research Questions

Q. How can contradictions in stability data for thiophene derivatives be resolved during experimental design?

- Methodological Answer : Discrepancies often arise from impurities or environmental exposure. Mitigation strategies:

- Control Experiments : Compare stability under inert (N₂) vs. ambient conditions.

- Accelerated Degradation Studies : Expose samples to UV light or elevated temperatures (40–60°C) and analyze decomposition products via GC-MS .

- Documentation : Report exact storage conditions (humidity, light exposure) to enable reproducibility .

Q. What strategies improve the reproducibility of synthetic yields for alkylated thiophene-carboxylic acids?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or CuI for cross-coupling reactions to enhance regioselectivity.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- In-line Analytics : Implement real-time FTIR or Raman spectroscopy in flow systems to monitor carboxylation efficiency .

Q. How can researchers assess the biological activity of this compound against microbial targets?

- Methodological Answer :

- Assay Design : Use agar dilution (MIC) or broth microdilution (IC50) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-Activity Analysis : Compare with analogues (e.g., 5-ethylfuran-2-carboxylic acid) to identify critical substituents .

- Toxicity Screening : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assay .

Data Contradiction Analysis

Q. Why do NMR spectra of thiophene-carboxylic acids sometimes show unexpected splitting patterns?

- Methodological Answer :

- Proton Exchange : Carboxylic acid protons may broaden or split due to hydrogen bonding. Deuterated solvents (DMSO-d₆) suppress this effect .

- Conformational Isomerism : Ethyl/propyl groups can adopt staggered/eclipsed conformations, altering coupling constants. Use variable-temperature NMR to confirm .

Environmental and Safety Protocols

Q. What are the best practices for disposing of this compound waste?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.